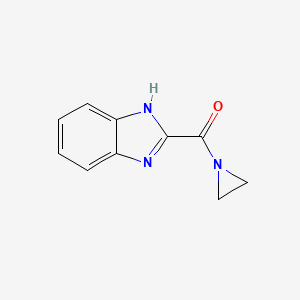

(Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone

Description

(Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone is a heterocyclic ketone featuring two distinct moieties: an aziridine ring (a three-membered cyclic amine with one nitrogen and two carbons) and a benzimidazole group (a bicyclic aromatic system comprising fused benzene and imidazole rings). The aziridine group introduces significant steric strain and nucleophilic reactivity due to its small ring size, while the benzimidazole moiety is a common pharmacophore in medicinal chemistry, known for its ability to interact with biological targets via hydrogen bonding and π-π stacking .

Structure

3D Structure

Properties

CAS No. |

384807-06-1 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

aziridin-1-yl(1H-benzimidazol-2-yl)methanone |

InChI |

InChI=1S/C10H9N3O/c14-10(13-5-6-13)9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) |

InChI Key |

BOWRCMTWSUFJNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

Reduction: The benzimidazole moiety can be reduced under specific conditions.

Substitution: The aziridine ring can participate in nucleophilic substitution reactions due to its ring strain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines and thiols can react with the aziridine ring.

Major Products

Oxidation: Aziridine N-oxides.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted aziridine derivatives.

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties

- Research indicates that compounds containing the benzimidazole moiety exhibit notable antimicrobial activity. For instance, derivatives similar to (Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative organisms .

-

Anticancer Activity

- The aziridine component allows for covalent interactions with nucleophilic sites in proteins, potentially inhibiting cancer cell proliferation. Studies have demonstrated that benzimidazole derivatives possess significant anticancer properties against various cancer cell lines, including colorectal carcinoma .

- Antitubercular Effects

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of benzimidazole derivatives, several compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that this compound could be developed into effective antimicrobial agents .

Case Study 2: Anticancer Screening

Another research effort focused on the anticancer potential of similar compounds showed that certain derivatives had IC50 values lower than those of established chemotherapeutics like 5-fluorouracil, indicating their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone involves its interaction with various molecular targets. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The benzimidazole moiety can interact with DNA and proteins, contributing to its biological activities.

Comparison with Similar Compounds

Key Observations :

- Aziridine vs.

- Benzimidazole vs. Phenyl : Benzimidazole-containing compounds exhibit stronger biological interactions (e.g., antimicrobial, receptor antagonism) compared to phenyl-substituted analogs .

Pharmacological Activity Comparisons

Serotonin 5-HT₆ Receptor Antagonism

Piperazine-substituted benzimidazolyl methanones, such as 4-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-ylmethanone, demonstrate potent serotonin 5-HT₆ receptor antagonism (IC₅₀ < 100 nM), attributed to the piperazine group’s ability to engage in hydrogen bonding with receptor residues .

Antimicrobial Potential

Benzimidazole derivatives like N-(3-(1H-imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine show binding affinities of -7.3 kcal/mol against MRSA’s PBP2A protein, suggesting the benzimidazole moiety’s role in disrupting bacterial cell wall synthesis . The aziridine group in the target compound could enhance activity by alkylating bacterial enzymes, though this remains speculative without direct data.

Physicochemical Properties

Crystallographic studies of benzimidazole derivatives (e.g., (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol) reveal hydrogen-bonding networks (O–H···N/O) that stabilize crystal packing .

Biological Activity

(Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article explores its biological activity, synthesizing findings from various studies, and presenting data in a structured format.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : It has been tested against bacterial strains with promising results.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of this compound on two human cancer cell lines: KB-31 (drug-sensitive) and KB-8511 (multi-drug resistant). The IC50 values were reported as follows:

These results suggest that while the compound is less effective against drug-sensitive cells, it retains activity against multi-drug resistant variants, highlighting its potential for further development in cancer therapy .Cell Line IC50 (μM) KB-31 >10.000 KB-8511 8.680 -

Mechanism of Action :

- The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest, although further mechanistic studies are required to elucidate these pathways.

In Vitro Studies

The compound has also been tested for its antimicrobial properties against various bacterial strains. In vitro assays revealed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that this compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available aziridines and benzimidazole derivatives. The synthetic route can affect the biological activity of the resulting compounds, making it essential to optimize conditions for maximum efficacy.

Q & A

Basic: What are the optimal synthetic routes for (Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves coupling aziridine derivatives with benzimidazole precursors. For example, acylation reactions using acid chlorides (e.g., acetyl chloride) under reflux conditions (e.g., ethanol/water, 6–8 hours) are effective for introducing the methanone bridge . Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for benzimidazole to acylating agent) are critical to minimize side reactions. Post-synthesis purification via recrystallization (methanol or ethanol) or column chromatography (CH₂Cl₂/EtOH gradients) improves purity .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aziridine and benzimidazole moieties. Key signals include downfield shifts for the methanone carbonyl (~170–175 ppm in ¹³C NMR) and aziridine protons (δ 2.5–3.5 ppm in ¹H NMR) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ peaks. Discrepancies in isotopic patterns may indicate impurities .

- IR Spectroscopy : Look for C=O stretches (~1650–1700 cm⁻¹) and N-H stretches (~3400 cm⁻¹) from the benzimidazole ring .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or molecular conformation?

Methodological Answer:

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. Challenges include:

- Twinned Data : High-resolution data (≤ 1.0 Å) and twin-law refinement in SHELXL improve accuracy .

- Disordered Aziridine Rings : Partial occupancy modeling or restrained refinement may be required to account for ring strain-induced disorder .

- Validation Tools : Use R-factor metrics (< 5%) and CheckCIF to validate geometric parameters (e.g., bond angles in the aziridine ring) .

Advanced: How can researchers address contradictory NMR data arising from tautomerism or dynamic effects in solution?

Methodological Answer:

- Variable-Temperature NMR : Perform experiments at 25°C and 60°C to identify tautomeric equilibria (e.g., benzimidazole NH ↔ NH tautomers) .

- Solvent Screening : Use DMSO-d₆ (polar aprotic) vs. CDCl₃ (non-polar) to assess solvent-dependent shifts.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions, particularly between aziridine protons and benzimidazole aromatic protons .

Advanced: What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., kinases or receptors)?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Screen against homology models of targets (e.g., serotonin receptors) using the aziridine ring as a hydrogen bond acceptor .

- MD Simulations (GROMACS) : Simulate ligand-receptor complexes (50–100 ns) to assess stability of interactions, focusing on aziridine’s ring-opening propensity under physiological conditions .

- QSAR Models : Train models using benzimidazole derivatives with known bioactivity data to predict IC₅₀ values .

Basic: How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for benzimidazoles) .

- pH Stability : Incubate in buffers (pH 2–12) and monitor via HPLC. Aziridine rings are prone to hydrolysis under acidic conditions (pH < 4), requiring storage in neutral, anhydrous environments .

- Light Sensitivity : UV-vis spectroscopy can detect photodegradation; store in amber vials under inert gas .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Methodological Answer:

- Aziridine Modifications : Introduce substituents (e.g., methyl groups) to reduce ring strain and improve metabolic stability .

- Benzimidazole Substitutions : Replace H at position 1 with alkyl groups (e.g., ethyl) to modulate lipophilicity (ClogP calculations) and bioavailability .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC₅₀ values to establish SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.